molecular formula C20H26N2O2 B2616620 N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide CAS No. 432519-48-7

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide

Cat. No.: B2616620
CAS No.: 432519-48-7
M. Wt: 326.44
InChI Key: IVTWRXHBRCIVCN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-ethylphenol in the presence of a base to form an intermediate, which is then reacted with butanoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide
  • N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide

Uniqueness

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide is unique due to its specific structural features, such as the presence of both dimethylamino and ethylphenoxy groups. These groups confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-4-16-7-13-19(14-8-16)24-15-5-6-20(23)21-17-9-11-18(12-10-17)22(2)3/h7-14H,4-6,15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTWRXHBRCIVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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